molecular formula C18H17ClN2O3S3 B2495630 3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide CAS No. 1251681-50-1

3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide

Cat. No.: B2495630
CAS No.: 1251681-50-1
M. Wt: 440.98
InChI Key: QZSXGMWCAFIGPP-UHFFFAOYSA-N
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Description

3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene ring and the sulfonamide group suggests potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of the amine group.

    N-Methylation: The N-methylation of the amine group can be achieved using methyl iodide in the presence of a base.

    Final Coupling: The final coupling step involves the reaction of the sulfonamide derivative with 4-chlorobenzenesulfonyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving sulfonamides.

    Medicine: Potential antimicrobial or anticancer agent due to its structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide likely involves the inhibition of enzymes that are crucial for the survival of microorganisms. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase, leading to the inhibition of folic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim as an antibiotic.

    Thiophene-2-carboxamide: A compound with a similar thiophene ring structure.

Uniqueness

3-(N-methyl4-chlorobenzenesulfonamido)-N-[2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the sulfonamide group, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-thiophen-2-ylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S3/c1-21(27(23,24)15-6-4-13(19)5-7-15)16-9-12-26-17(16)18(22)20-10-8-14-3-2-11-25-14/h2-7,9,11-12H,8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSXGMWCAFIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NCCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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